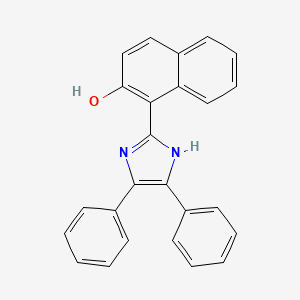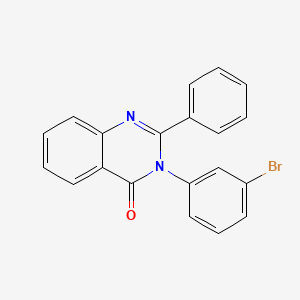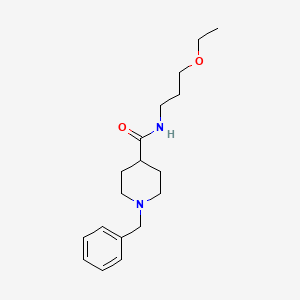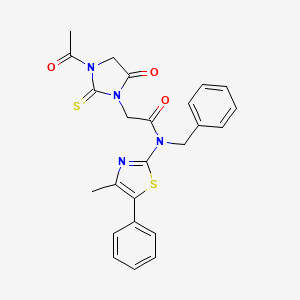
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol is a complex organic compound that belongs to the class of imidazole derivatives. This compound is known for its unique structural properties, which include a naphthalen-2-ol moiety linked to an imidazole ring substituted with diphenyl groups. The compound exhibits interesting photophysical properties, making it a subject of extensive research in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Common reagents used in these reactions include nickel catalysts, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound exhibits excited-state intramolecular proton transfer (ESIPT), which contributes to its unique photophysical properties . This mechanism is crucial for its function as a fluorescent probe and in optoelectronic applications. Additionally, its interaction with biological targets is being studied to understand its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol can be compared with other imidazole derivatives, such as:
2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: Exhibits antioxidant activity and is used in different biological assays.
The uniqueness of this compound lies in its specific structural configuration and the resulting photophysical properties, which make it particularly valuable in fluorescence-based applications and optoelectronics.
Eigenschaften
CAS-Nummer |
1749-77-5 |
|---|---|
Molekularformel |
C25H18N2O |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C25H18N2O/c28-21-16-15-17-9-7-8-14-20(17)22(21)25-26-23(18-10-3-1-4-11-18)24(27-25)19-12-5-2-6-13-19/h1-16,28H,(H,26,27) |
InChI-Schlüssel |
XFABZIDJJPVXLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B15148887.png)
![N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15148893.png)
![5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B15148900.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]cyclohexanamine](/img/structure/B15148902.png)

![N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B15148915.png)

![6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B15148927.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15148940.png)

![N-[2-benzo[1,3]dioxol-5-yl-1-(hydrazinecarbonyl)ethenyl]benzamide](/img/structure/B15148947.png)

![3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B15148963.png)
![2-{[(4-Ethoxyphenyl)carbonyl]amino}phenyl 4-ethoxybenzoate](/img/structure/B15148968.png)
